2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common method includes the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . The reaction conditions often require the use of strong bases like lithium diisopropylamide and solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzazepines
- 2-benzazepines
- 3-benzazepines
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both hydroxyl and sulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzazepines .
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N2O3S/c21-14-6-3-5-13(10-14)19-17(22)11-24-16-9-8-12-4-1-2-7-15(12)20-18(16)23/h1-7,10,16,21H,8-9,11H2,(H,19,22)(H,20,23) |
InChI Key |
GPNAPPUAYOGQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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